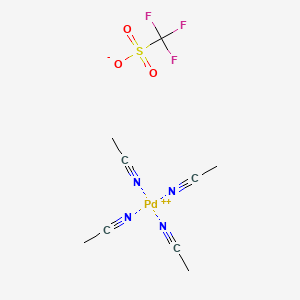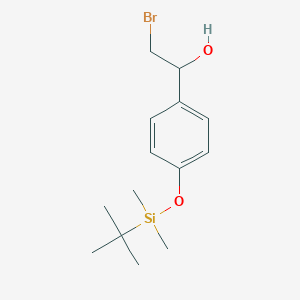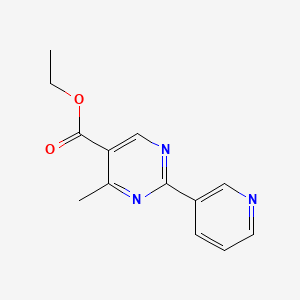
(2S,4R)-4-Ethyl-L-proline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-Ethyl-L-proline Hydrochloride is a chiral amino acid derivative that has garnered attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethyl-L-proline Hydrochloride typically involves the diastereoselective synthesis of the proline derivative. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the ethyl group at the 4-position. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing the reaction conditions to minimize the number of steps and the use of expensive reagents. The goal is to produce the compound in high yield and purity, suitable for various applications in research and industry .
化学反应分析
Types of Reactions
(2S,4R)-4-Ethyl-L-proline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various nucleophiles can substitute the hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions are typically mild to preserve the stereochemistry of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or amine derivative .
科学研究应用
(2S,4R)-4-Ethyl-L-proline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of (2S,4R)-4-Ethyl-L-proline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
(2S,4R)-4-Hydroxyproline: Another chiral proline derivative with similar applications in organic synthesis and medicinal chemistry.
(2S,4S)-4-Hydroxyproline: A stereoisomer of (2S,4R)-4-Hydroxyproline with distinct conformational preferences and applications.
Uniqueness
(2S,4R)-4-Ethyl-L-proline Hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl group at the 4-position. This structural feature enhances its utility as a chiral building block and its potential interactions with biological targets .
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
(2S,4R)-4-ethylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI 键 |
NAKACOYRQMJGQP-IBTYICNHSA-N |
手性 SMILES |
CC[C@@H]1C[C@H](NC1)C(=O)O.Cl |
规范 SMILES |
CCC1CC(NC1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)


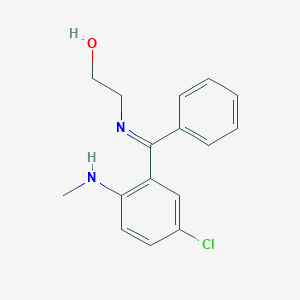
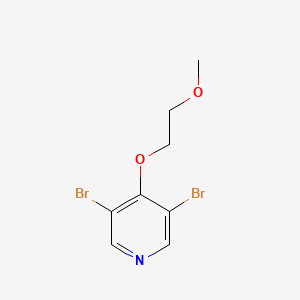
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)

![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)


![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
